molecular formula C8H6BrNOS B13968790 5-Bromo-7-methoxybenzothiazole

5-Bromo-7-methoxybenzothiazole

Cat. No.: B13968790
M. Wt: 244.11 g/mol
InChI Key: WQVUOOBSCZEPBK-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxybenzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxybenzothiazole typically involves the bromination of 7-methoxybenzothiazole. One common method includes the reaction of 7-methoxybenzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methoxybenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted benzothiazoles
  • Sulfoxides and sulfones
  • Biaryl compounds

Scientific Research Applications

5-Bromo-7-methoxybenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxybenzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Arylbenzothiazole
  • 7-Methoxybenzothiazole

Comparison: 5-Bromo-7-methoxybenzothiazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. Compared to 2-aminobenzothiazole, it has a broader range of biological activities and can participate in more diverse chemical reactions. The methoxy group also increases its solubility in organic solvents, making it more versatile in various synthetic applications .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-bromo-7-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-7-3-5(9)2-6-8(7)12-4-10-6/h2-4H,1H3

InChI Key

WQVUOOBSCZEPBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1SC=N2)Br

Origin of Product

United States

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